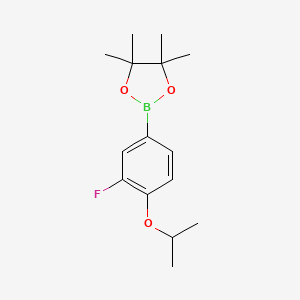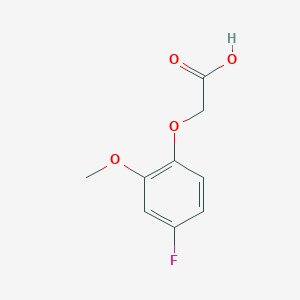
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (2-Bromo-N-CMBT) is a synthetic organic compound with a wide range of applications in the scientific research field. It has a unique structure and is composed of a bromine atom, a cyano group, a methyl group, a benzothienyl group and a butanamide group. It is used in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In addition, it has been used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.
Scientific Research Applications
Drug Design and Kinase Inhibition
A study demonstrates the use of structure-based drug design (SBDD) for discovering potent and selective CDK2 inhibitors, highlighting the role of similar compounds in the development of cancer therapies. The research underscores the importance of crystal structures of CDK2/inhibitor complexes in designing effective drugs, which may parallel the research applications of 2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide in exploring novel therapeutic agents (Vulpetti et al., 2006).
Photodynamic Therapy and Cancer Treatment
Another study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibit high singlet oxygen quantum yields. These properties make them highly applicable in photodynamic therapy (PDT) for cancer treatment. Such research indicates the potential of structurally related compounds like this compound in developing new photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Heterocyclic Compounds
Research focusing on the reactions of similar tetrahydro[1]benzothiophene derivatives has led to the synthesis of various heterocyclic compounds. These findings are crucial for the development of new materials and pharmaceuticals, suggesting that this compound could be a key precursor in synthesizing novel heterocyclic compounds with diverse applications (Youssef, 2009).
Antimalarial Research
In antimalarial research, the synthesis and investigation of [1]benzothieno[3,2‐f]quinazoline derivatives, although devoid of antimalarial activity, contribute to the understanding of structure-activity relationships in drug development. This emphasizes the importance of exploring a wide range of compounds, including this compound, for identifying new antimalarial agents (Johnson, Elslager, & Werbel, 1977).
Organic Synthesis and Chemical Transformations
The study of intramolecular cycloaddition and cleavage reactions in the synthesis of heterocyclic compounds illustrates the versatility of bromo-substituted precursors in organic synthesis. This research provides insights into the mechanisms of chemical transformations that could be applied to the synthesis and functionalization of compounds similar to this compound, broadening the scope of synthetic organic chemistry (Chukhajian et al., 2019).
Properties
IUPAC Name |
2-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-3-11(15)13(18)17-14-10(7-16)9-5-4-8(2)6-12(9)19-14/h8,11H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQMXOONPKIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)
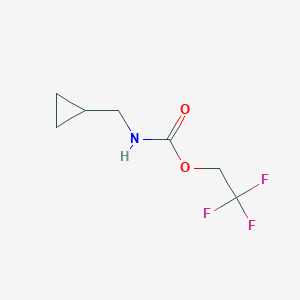
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)
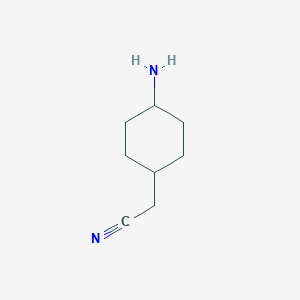
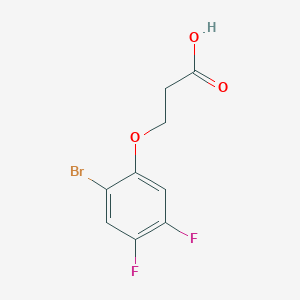
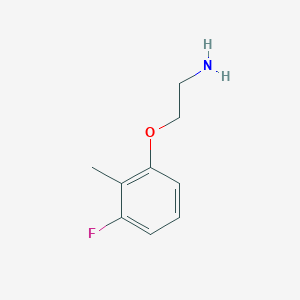

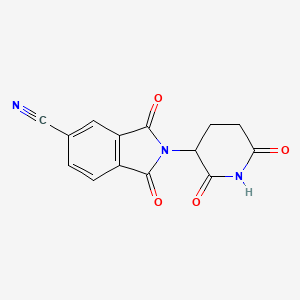
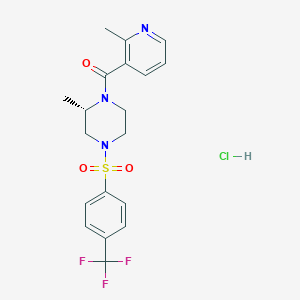


![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)
